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Introduction

Molybdenum diselenide (MoSez), a member of the transition metal dichalcogenide (TMD)
family, is a layered material composed of individual Se-Mo-Se monolayers.[1] Within each
layer, molybdenum and selenium atoms are held together by strong covalent bonds. In
multilayer structures, these layers are stacked and bound by weak, non-covalent van der
Waals (vdW) forces.[2][3][4] These seemingly delicate interactions are fundamental to the
material's properties, dictating the interlayer spacing, electronic band structure, phonon modes,
and excitonic behavior. Understanding and quantifying these forces are critical for designing
and engineering novel electronic and optoelectronic devices based on multilayer MoSez. This
guide provides a comprehensive overview of the vdW forces in multilayer MoSez, detailing
quantitative parameters, the experimental protocols used for their characterization, and the
theoretical frameworks for their study.

The Nature of van der Waals Forces in Multilayer
MoSe2

Van der Waals forces in multilayer MoSe:z are the cumulative effect of fluctuating electric
dipoles within the electrically neutral monolayers. Though weaker than the in-plane covalent
bonds, these forces govern the stacking configuration and the degree of interlayer coupling.[2]
[5] This coupling directly influences the material's electronic and optical properties. For
instance, as MoSe: transitions from a monolayer to a multilayer configuration, its band gap
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shifts from direct to indirect, a change mediated by the interlayer vdW interactions.
Furthermore, these forces give rise to unique low-frequency vibrational modes that are
characteristic of the multilayer structure and serve as a sensitive probe of interlayer coupling.[2]

[6]

Quantitative Analysis of Interlayer Interactions

The physical manifestation of vdW forces can be quantified through parameters such as
interlayer spacing and binding energy. These values are determined through a combination of
experimental measurements and theoretical calculations, primarily Density Functional Theory
(DFT) with vdW corrections.
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Logical Relationship of Forces in Multilayer MoSe2

The following diagram illustrates the hierarchical nature of forces within the multilayer MoSe:2
crystal structure. Strong covalent bonds define the individual layers, which are then held
together by the weaker, long-range van der Waals interactions.
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Forces in Multilayer MoSez Structure

Click to download full resolution via product page

Caption: Diagram of intra- and interlayer forces in MoSex.
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Experimental Protocols for Probing van der Waals
Forces

Several experimental techniques are employed to characterize the effects of vdW forces in

multilayer MoSe:.

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique for studying vibrational modes in
materials.[6] In multilayer MoSez, it is particularly effective for probing interlayer coupling.

¢ Methodology: A monochromatic laser (e.g., 532 nm) is focused onto the MoSe2 sample.[6]
The scattered light is collected and analyzed by a spectrometer. Inelastic scattering events,
where photons exchange energy with phonons (quantized lattice vibrations), result in shifts
in the light's frequency. These shifts correspond to the energy of the material's vibrational

modes.

e Probing vdW Forces: While high-frequency modes like A1g and E2'g are characteristic of the
MoSe2 monolayer, multilayer samples exhibit unique low-frequency modes (< 50 cm~1).[2][6]
These modes, known as shear and breathing modes, involve the rigid movement of one
layer relative to another. The frequency and intensity of these modes are highly sensitive to
the strength of the vdW interlayer coupling and the number of layers. For example, a distinct
shear mode appears at approximately 19.2 cm~1 for bilayer MoSez, which splits into two
separate peaks for a trilayer, directly reflecting changes in the interlayer force constants.[6]

Photoluminescence (PL) Spectroscopy

PL spectroscopy measures the light emitted from a material after it has absorbed photons,
providing insight into its electronic band structure and excitonic properties, which are
modulated by interlayer vdW forces.[11][12]

o Methodology: A laser with energy greater than the material's band gap excites electrons from
the valence band to the conduction band, creating electron-hole pairs (excitons). These
excitons subsequently recombine, emitting photons at energies corresponding to the band
gap and exciton binding energies. The emitted light is collected and its spectrum is analyzed.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.mdpi.com/1996-1944/17/16/3998
https://www.mdpi.com/1996-1944/17/16/3998
https://www.researchgate.net/publication/290444605_Twisted_MoSe2_Bilayers_with_Variable_Local_Stacking_and_Interlayer_Coupling_Revealed_by_Low-Frequency_Raman_Spectroscopy
https://www.mdpi.com/1996-1944/17/16/3998
https://www.mdpi.com/1996-1944/17/16/3998
https://impact.ornl.gov/en/publications/probing-the-interlayer-coupling-of-twisted-bilayer-mossub2sub-usi/
https://repository.kaust.edu.sa/bitstreams/38de2d19-bcf3-4520-8fde-8a7dc902aa90/download
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676697?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Probing vdW Forces: The transition from a direct band gap in monolayer MoSe:z to an
indirect band gap in multilayer MoSe: is a direct consequence of interlayer coupling. This is
observed in PL spectra as a significant quenching of the main emission peak and the
emergence of new, lower-energy peaks corresponding to indirect transitions.[13] The energy
and intensity of these peaks provide a direct measure of the electronic coupling strength
between the layers.

Atomic Force Microscopy (AFM)

AFM is a high-resolution scanning probe microscopy technique used for both topographical
imaging and direct force measurements at the nanoscale.[14][15][16]

Methodology: A sharp tip attached to a flexible cantilever is scanned across the sample
surface. For topographical imaging (Tapping Mode), the cantilever is oscillated at its
resonance frequency, and changes in oscillation amplitude due to tip-sample interactions are
used to construct a height map. For force measurements, force-distance curves are
generated by monitoring the cantilever's deflection as it approaches and retracts from the
surface.[17]

Probing vdW Forces: Topographical imaging is routinely used to confirm the number of
layers in an exfoliated or grown MoSe: flake by measuring its step height. More directly, the
adhesion force measured during the retraction phase of a force-distance curve provides a
quantitative measure of the vdW interaction between the AFM tip and the top MoSe: layer.
[17][18] Bimodal AFM techniques have been developed to map vdW forces with high spatial
resolution across 2D material interfaces.[14]

General Experimental Workflow

The characterization of vdW forces in a newly synthesized or prepared multilayer MoSe:z
sample typically follows a logical progression of non-destructive techniques.
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1. Sample Synthesis
(CVD, Exfoliation)

2. Topographical Analysis (AFM)
- Identify layer number
- Assess surface quality

3. Raman Spectroscopy
- Confirm layer number
- Probe interlayer shear/breathing modes

4. Photoluminescence Spectroscopy
- Determine direct/indirect band gap
- Analyze excitonic coupling

5. Data Analysis & Correlation
- Correlate Raman/PL data with layer number
- Quantify interlayer coupling strength

Experimental Workflow for MoSe2 Characterization

Click to download full resolution via product page

Caption: A typical workflow for characterizing multilayer MoSex.
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Theoretical and Computational Approaches

First-principles calculations based on Density Functional Theory (DFT) are indispensable for
understanding vdW interactions in layered materials.[5]

e Methodology: Standard DFT functionals often fail to accurately describe the long-range
electron correlation effects that give rise to vdW forces.[5] Therefore, specialized vdW-
corrected functionals (e.g., vdW-DF, DFT-D3) are employed.[19][20] These methods allow for
the calculation of binding energy curves as a function of interlayer distance for various
stacking configurations.[7]

o Contribution to Research: Computational studies provide crucial insights that complement
experimental findings. They can predict stable stacking geometries, calculate interlayer
binding energies and force constants that are difficult to measure directly, and elucidate how
strain, pressure, or defects modify the vdW interactions.[19][21] This synergy between theory
and experiment is vital for a complete understanding of the system.

Conclusion

The van der Waals forces in multilayer MoSe: are the cornerstone of its layer-dependent
properties. While weak, they induce critical changes in the electronic and vibrational
characteristics of the material. A multi-technique approach, combining Raman and
photoluminescence spectroscopies, atomic force microscopy, and vdW-corrected DFT
calculations, is essential for a comprehensive characterization of these interactions. The
detailed understanding and quantification of vdW forces are paramount for the continued
development of MoSez-based technologies and the broader field of 2D materials
heterostructures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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